Dodecyl-alpha-D-maltoside Dodecyl-alpha-D-maltoside n-Dodecyl-α-D-maltoside is a nonionic detergent commonly used to solubilize integral membrane proteins and protein complexes. It has a critical micelle concentration (CMC) of 0.15 mM. n-Dodecyl-α-D-maltoside has been used to solubilize photosystem I (PSI) and PSII complexes from plant thylakoid membranes, as well as intact grana.

Brand Name: Vulcanchem
CAS No.: 116183-64-3
VCID: VC20890387
InChI: InChI=1S/C24H46O11/c1-2-3-4-5-6-7-8-9-10-11-12-32-23-21(31)19(29)22(16(14-26)34-23)35-24-20(30)18(28)17(27)15(13-25)33-24/h15-31H,2-14H2,1H3/t15-,16-,17-,18+,19-,20-,21-,22-,23+,24-/m1/s1
SMILES: CCCCCCCCCCCCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O
Molecular Formula: C24H46O11
Molecular Weight: 510.6 g/mol

Dodecyl-alpha-D-maltoside

CAS No.: 116183-64-3

Cat. No.: VC20890387

Molecular Formula: C24H46O11

Molecular Weight: 510.6 g/mol

* For research use only. Not for human or veterinary use.

Dodecyl-alpha-D-maltoside - 116183-64-3

Specification

Description n-Dodecyl-α-D-maltoside is a nonionic detergent commonly used to solubilize integral membrane proteins and protein complexes. It has a critical micelle concentration (CMC) of 0.15 mM. n-Dodecyl-α-D-maltoside has been used to solubilize photosystem I (PSI) and PSII complexes from plant thylakoid membranes, as well as intact grana.

CAS No. 116183-64-3
Molecular Formula C24H46O11
Molecular Weight 510.6 g/mol
IUPAC Name (2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-6-dodecoxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Standard InChI InChI=1S/C24H46O11/c1-2-3-4-5-6-7-8-9-10-11-12-32-23-21(31)19(29)22(16(14-26)34-23)35-24-20(30)18(28)17(27)15(13-25)33-24/h15-31H,2-14H2,1H3/t15-,16-,17-,18+,19-,20-,21-,22-,23+,24-/m1/s1
Standard InChI Key NLEBIOOXCVAHBD-YHBSTRCHSA-N
Isomeric SMILES CCCCCCCCCCCCO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O
SMILES CCCCCCCCCCCCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O
Canonical SMILES CCCCCCCCCCCCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O

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